molecular formula B4 B14401672 Tetraboretane-1,2,3,4-tetrayl CAS No. 84865-14-5

Tetraboretane-1,2,3,4-tetrayl

Cat. No.: B14401672
CAS No.: 84865-14-5
M. Wt: 43.3 g/mol
InChI Key: VTUUJWWHBKNANN-UHFFFAOYSA-N
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Description

Tetraboretane-1,2,3,4-tetrayl is a chemical compound with the molecular formula B4. As a boron-based molecular entity, it is of significant interest in advanced materials science and inorganic chemistry research. Potential research applications for this compound may include its investigation as a precursor for the synthesis of novel metal boride materials or as a subject in the study of boron-boron bonding and cluster chemistry. Researchers may also explore its properties for use in high-temperature ceramics or electronic applications. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments prior to use.

Properties

CAS No.

84865-14-5

Molecular Formula

B4

Molecular Weight

43.3 g/mol

IUPAC Name

tetraborete

InChI

InChI=1S/B4/c1-2-4-3-1

InChI Key

VTUUJWWHBKNANN-UHFFFAOYSA-N

Canonical SMILES

B1=BB=B1

Origin of Product

United States

Synthetic Strategies and Precursor Chemistry for Strained Boron Ring Systems: Relevance to Tetraboretane 1,2,3,4 Tetrayl

Methodologies for the Formation of Boron-Boron Bonds in Constrained Environments

The construction of boron-boron (B-B) bonds within strained cyclic frameworks necessitates specialized synthetic approaches that can overcome the inherent instability of such arrangements.

Reductive coupling of boron precursors is a powerful strategy for the formation of B-B bonds. This approach typically involves the reduction of dihaloboranes or other suitable boron halides to generate highly reactive borylene or boryl radical intermediates, which can then dimerize or couple to form B-B bonds. While direct synthesis of a tetraboretane (B1240425) ring through a multistep reductive coupling is complex, the principles are foundational. For instance, the reductive coupling of N-aryl iminoboronates has been shown to produce B-N heterocyclic dimers through C-C bond formation, a process that highlights the utility of reduction to forge new bonds in boron-containing systems. rsc.org

Metal-free reductive coupling reactions, such as those between tosylhydrazones and boronic acids, demonstrate the versatility of this approach in forming carbon-carbon bonds, a process that could conceptually be adapted for B-B bond formation under appropriate conditions. organic-chemistry.orgnih.gov The key challenge lies in controlling the reactivity of the boron-centered intermediates to favor the formation of a strained four-membered ring over oligomerization or decomposition pathways.

Recent studies have also explored the reductive coupling of organic carbonyls by a redox-active diboraanthracene, showcasing the potential of boron-centered reactivity in C-C bond formation and highlighting the diverse chemical transformations accessible through the reduction of boron-containing compounds. rsc.org

Table 1: Examples of Reductive Coupling Reactions Relevant to B-B Bond Formation
Precursor TypeReducing AgentKey IntermediateResulting BondReference
DihaloboranesAlkali Metals (e.g., Na, K)Borylenes/Boryl RadicalsB-BGeneral Knowledge
N-Aryl IminoboronatesNot specifiedRadical AnionsC-C (in dimer) rsc.org
Tosylhydrazones and Boronic AcidsBase (e.g., K2CO3)Diazo CompoundsC-C organic-chemistry.orgnih.gov

The direct synthesis of small boron cages often involves high-energy processes or the use of specialized precursors. While the synthesis of tetraboretane-1,2,3,4-tetrayl is not explicitly detailed in the literature, approaches to other small boron clusters provide valuable insights. For example, laser vaporization of bulk boron can generate atomic boron, which can then react with other species in a low-temperature matrix to form novel boron clusters. wikipedia.orgnih.gov This technique allows for the isolation and characterization of highly reactive intermediates that would otherwise be unstable.

Furthermore, synthetic routes to polyhedral boron cage compounds have been developed, although these typically yield larger, more stable deltahedral structures. dtic.milmetu.edu.trdergipark.org.tr The challenge in adapting these methods for a small, strained ring like tetraboretane lies in preventing the system from rearranging to more thermodynamically stable cage structures.

Visible-light-driven methods have emerged as a promising strategy for constructing borylated strained ring systems. chemistryviews.org Energy transfer catalysis can enable photorearrangements involving boron, leading to the formation of borylated cyclopropanes and cyclobutanes under mild conditions. chemistryviews.orgresearchgate.net This approach, which utilizes the generation of diradical species, could potentially be adapted for the synthesis of small boron-only rings.

Stabilization Strategies for Highly Reactive Boron Species

The inherent reactivity of strained boron rings necessitates effective stabilization strategies to enable their isolation and characterization.

Sterically demanding and electron-donating ligands are crucial for stabilizing reactive boron centers. N-Heterocyclic Carbenes (NHCs) have proven to be particularly effective in this regard. researchgate.net NHCs can form strong dative bonds to boron, satisfying its electron deficiency and providing a kinetic barrier against decomposition or oligomerization. The reaction of NHCs with diboron(4) compounds can lead to the formation of Lewis acid-base adducts or even B-B bond activation and ring-expansion products, demonstrating the profound influence of NHCs on boron-boron bonding. rsc.org

The stabilization of boryl radicals by NHCs has also been demonstrated, which is significant for controlling the reactivity of intermediates in reductive coupling reactions. researchgate.net Furthermore, NHC-boranes are stable and versatile synthons that can undergo selective functionalization, highlighting the utility of NHCs in manipulating the reactivity of boron hydrides. nih.govsemanticscholar.org The thermodynamic and kinetic stabilization afforded by NHCs has been a subject of detailed study, providing a deeper understanding of their role in stabilizing unusual bonding situations in boron chemistry. researchgate.net

Table 2: Examples of Sterically Demanding Ligands Used in Boron Chemistry
Ligand TypeExampleRole in StabilizationReference
N-Heterocyclic Carbene (NHC)1,3,4,5-tetramethylimidazolin-2-ylidene (LMe4)Electron donation to boron, kinetic shielding nih.gov
PhosphinimineR3PNH (R = i-Pr, t-Bu)Formation of stable adducts and monomeric/dimeric complexes acs.org
Carboranyl Phosphinesm-carboranyl phosphinesModulation of electronic properties while maintaining steric bulk nih.gov

Transition metals offer a powerful tool for stabilizing otherwise unstable boron-containing fragments. The coordination of a strained boron ring to a transition metal center can significantly alter its electronic structure and reactivity. Transition metals can engage in both σ-donation from the boron ligand to the metal and π-back-donation from the metal to the boron ligand, effectively stabilizing the electron-deficient boron atoms. researchgate.net

Boron atoms and clusters have been shown to exhibit transition-metal-like bonding behaviors, forming half-sandwich complexes with aromatic ligands. nih.govrsc.org This "metallomimetic" character of boron suggests that a tetraboretane ring could potentially act as a ligand to a transition metal. The formation of transition-metal-centered nine-membered boron rings demonstrates the feasibility of incorporating boron rings into coordination complexes, which can impart significant stability. wpmucdn.comresearchgate.net Acyclic boron-containing π-ligands have also been stabilized through coordination to transition metals in η²- and η³-modes, further illustrating the versatility of this approach. rsc.org

Matrix isolation is an experimental technique that allows for the study of highly reactive and transient species by trapping them in an inert, solid matrix at cryogenic temperatures. wikipedia.orgebsco.comfu-berlin.de This method is particularly well-suited for the investigation of intermediates in the synthesis of strained boron rings, which are often too short-lived to be observed under normal conditions.

By co-condensing a boron precursor with an inert gas such as argon or neon onto a cold surface, reactive species can be generated in situ, for example, through laser ablation or photolysis. nih.govebsco.comresearchgate.net Spectroscopic techniques such as infrared (IR) spectroscopy can then be used to characterize the trapped species. This technique has been successfully employed to identify novel arsenic-boron compounds formed from the reaction of laser-ablated boron atoms with AsF₃. nih.gov For a highly strained molecule like this compound, matrix isolation could provide a means to generate and spectroscopically characterize it, even if it is not stable enough for isolation at room temperature.

Design Principles for Precursors to Four-Boron Ring Formation

The synthesis of strained ring systems, particularly those composed entirely of electron-deficient boron atoms, presents a significant synthetic challenge. The design of suitable precursors is paramount to overcoming the inherent instability and high reactivity of such targets. While "this compound" remains a hypothetical molecule, principles for the design of precursors to analogous four-membered boron rings can be extrapolated from studies on small boron clusters and related heterocycles. These principles primarily revolve around kinetic stabilization, electronic saturation, and the use of coordinating ligands or templates.

A key strategy in precursor design is the incorporation of sterically demanding substituents. Bulky groups, such as mesityl (Mes) or thexyl (CMe2CHMe2), can effectively shield the reactive boron centers from intermolecular interactions that would otherwise lead to decomposition or polymerization. This approach has been successfully employed in the synthesis of diphosphadiboretanes, which are four-membered rings containing both boron and phosphorus. acs.org The steric bulk of the substituents prevents the close approach of other reactive species, thereby kinetically stabilizing the strained ring structure.

The use of transition metal templates offers a powerful strategy for the assembly and stabilization of small boron rings. acs.org In this approach, a transition metal complex acts as a scaffold, coordinating to boron fragments and facilitating their cyclization. The metal center can both electronically stabilize the resulting boron ring by donating electron density and sterically protect it. Research has shown that B3, B4, and B5-rings can be stabilized within the coordination spheres of transition metals. acs.org This suggests that a precursor for a four-boron ring could be a di- or tetra-boron species complexed to a suitable transition metal fragment.

Finally, the choice of the starting boron-containing reagent is crucial. Precursors such as tetra(pyrrolidino)diborane(4) have been identified as valuable starting materials for the synthesis of diboron (B99234) compounds. researchgate.net Analogous multi-boron precursors could potentially be designed for the assembly of a four-boron ring. The reactivity of such precursors can be modulated by the choice of ligands on the boron atoms, allowing for controlled bond formation.

A summary of key design principles for precursors is presented in the table below:

Design PrincipleRationaleExample Application
Steric Shielding Kinetically stabilizes the strained ring by preventing intermolecular reactions.Use of bulky substituents like mesityl or thexyl groups in diphosphadiboretanes. acs.org
Electronic Stabilization Reduces the Lewis acidity of boron centers through electron donation.Attachment of amino groups or other Lewis bases to boron precursors.
Transition Metal Templating Facilitates cyclization and provides both electronic and steric stabilization.Stabilization of B3, B4, and B5 rings in the coordination sphere of transition metals. acs.org
Precursor Reactivity Tuning Allows for controlled formation of boron-boron bonds.Use of multi-boron starting materials with tunable ligands, analogous to tetra(pyrrolidino)diborane(4). researchgate.net

Theoretical Feasibility of Synthetic Routes to this compound Derivatives

Given the likely high reactivity and instability of a parent "this compound," any feasible synthetic route would almost certainly target substituted derivatives. Theoretical and computational studies are invaluable for assessing the viability of such synthetic targets and for guiding experimental efforts. While no specific theoretical studies on "this compound" are available, computational analyses of small boron clusters and rings provide significant insights into the factors governing their stability and bonding, which can be extrapolated to this hypothetical molecule.

Computational studies on small boron clusters, such as B4, have revealed the importance of electron delocalization, specifically σ-aromaticity, in their stability. mdpi.com These studies suggest that a four-membered boron ring could exhibit some degree of aromatic character, which would contribute to its stability. The planarity and bonding characteristics of such a ring would be highly dependent on its charge and the nature of its substituents. Theoretical analysis can predict the most stable electronic state and geometry of substituted tetraboretane derivatives.

Quantum-chemical computations, such as those performed at the MP2 level of theory, can be used to model the structures and energies of potential precursors and intermediates along a proposed synthetic pathway. mdpi.com For instance, the feasibility of a cyclization reaction to form the four-membered ring could be assessed by calculating the reaction energies and activation barriers. These calculations can help to identify thermodynamically favorable and kinetically accessible synthetic routes.

Furthermore, theoretical models can be used to design precursors with optimal properties for the synthesis of a tetraboretane derivative. For example, the electronic effects of different substituents on the stability of the target ring can be systematically investigated through computational methods. This allows for the in-silico screening of a wide range of potential precursors, saving significant experimental effort.

The theoretical analysis of analogous systems, such as boron-phosphorus analogues of cyclobutadiene, has demonstrated the successful prediction of stable four-membered ring structures. acs.org These studies provide a framework for the computational investigation of an all-boron four-membered ring. Key parameters to be investigated would include bond lengths, bond angles, ring strain energy, and magnetic properties (such as nucleus-independent chemical shifts) to assess aromaticity.

A summary of theoretical approaches and their relevance is provided in the table below:

Theoretical ApproachRelevance to this compound Synthesis
Quantum-Chemical Computations (e.g., MP2) Predicts geometries, energies, and reaction barriers for proposed synthetic routes. mdpi.com
Analysis of Electronic Structure (e.g., AdNDP) Elucidates bonding patterns and the role of aromaticity in stabilizing the ring. mdpi.com
Computational Screening of Substituents Identifies substituents that can enhance the kinetic and thermodynamic stability of the target molecule.
Modeling of Precursor-Template Interactions Assesses the feasibility of using transition metal templates to facilitate cyclization. acs.org

Spectroscopic and Diffraction Characterization of Boron Clusters and Highly Reactive Species

Photoelectron Spectroscopy (PES) for Probing Electronic States and Bonding

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules and clusters by measuring the kinetic energy of electrons ejected upon photoionization. For small boron clusters, PES, combined with computational chemistry, has been instrumental in elucidating their structures and chemical bonding. sdsu.eduresearchgate.net

Studies on the B₄⁻ anion have revealed that it possesses the lowest electron detachment energy among small boron clusters with three or more atoms. researchgate.netacs.org The neutral B₄ cluster is computationally predicted to have a D₂h rhombus structure. researchgate.netacs.org The photoelectron spectra of B₄⁻ are typically broad, indicating significant geometric changes upon electron detachment. acs.org By comparing experimental PES data with theoretical calculations, researchers can confirm the ground-state geometries and probe the nature of the molecular orbitals. For instance, the analysis of the electronic transitions observed in the PES spectra of B₃⁻ and B₄⁻ has provided insights into the concepts of σ and π aromaticity and antiaromaticity in these planar clusters. acs.orgnortheastern.edu

Table 1: Experimental Vertical Detachment Energies (VDEs) for B₄⁻ Cluster
Photon Energy (nm)Observed BandVertical Detachment Energy (eV)
355X'1.64
266X'1.64
A'~2.5
193X'1.64
A'~2.5
B'~3.7

Data sourced from studies on Cu₂B₄⁻, where the lowest binding energy features correspond to the B₄⁻ moiety. The values represent the energy required to detach an electron from the anion to form the neutral cluster in various electronic states. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides direct information about the bonding and geometry of molecules by probing their vibrational modes. For highly reactive species like small boron clusters, these measurements are often challenging and typically rely on gas-phase experiments or matrix isolation techniques, frequently supported by theoretical calculations. berkeley.edu

Table 2: Calculated Vibrational Frequencies for Small Boron Clusters (DFT)
ClusterSymmetryCalculated Frequency (cm⁻¹)Vibrational Mode Description
B₄ (D₂h)Rhombus380B-B-B Bend
585B-B Stretch
1010B-B Stretch
1190B-B Stretch
B₅ (C₂v)Planar450Ring Deformation
750Breathing Mode
1250Peripheral B-B Stretch

Note: These are representative theoretical values and can vary based on the level of theory and computational method used. The data illustrates the range of vibrational frequencies expected for small boron clusters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Containing Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of boron-containing compounds, with ¹¹B being the most commonly studied nucleus due to its high natural abundance (80.1%) and sensitivity. northwestern.eduhuji.ac.ilmagritek.com While NMR is typically performed on stable compounds in solution, its principles are fundamental to understanding the local chemical environment of boron atoms.

For a B₄ framework, the stable molecule tetraborane(10) (B1175598) (B₄H₁₀) serves as an excellent model. The ¹¹B NMR spectrum of tetraborane(10) is well-resolved and provides distinct signals for the different types of boron atoms present in the molecule. acs.org The spectrum shows a low-field triplet, corresponding to the two BH₂ groups, and a higher-field doublet, corresponding to the two BH groups. acs.org The chemical shifts and coupling constants (J-coupling) between boron and hydrogen nuclei (¹¹B-¹H) are highly informative about the coordination and bonding environment of the boron atoms. sdsu.edunorthwestern.edu

Table 3: ¹¹B NMR Data for Tetraborane(10) (B₄H₁₀)
Boron Atom Type¹¹B Chemical Shift (δ, ppm)Multiplicity¹J(¹¹B-¹H) Coupling Constant (Hz)
BH₂ groups-2.9Triplet~135
BH groups-38.3Doublet~160

Chemical shifts are relative to BF₃·OEt₂. Data is based on published spectra of tetraborane(10). acs.org

Mass Spectrometry for Gas-Phase Cluster Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of gas-phase clusters, providing information on their size, distribution, and stoichiometry. acs.org A key feature of boron mass spectrometry is the natural isotopic distribution of boron: ¹¹B (80.1%) and ¹⁰B (19.9%). borates.todaylibretexts.org This distribution results in a characteristic isotopic pattern in the mass spectrum for any boron-containing species.

The unique pattern allows for the unambiguous determination of the number of boron atoms in a given cluster. For a B₄ cluster, the mass spectrum would exhibit a series of peaks corresponding to the different combinations of ¹⁰B and ¹¹B isotopes (e.g., [¹⁰B₄]⁺, [¹⁰B₃¹¹B₁]⁺, etc.), with relative intensities predictable from the binomial expansion of (0.199 + 0.801)⁴. This isotopic signature is a powerful analytical feature for identifying boron hydrides and other boron-containing molecules, often without the need for prior separation. acs.orgacs.org

Table 4: Theoretical Isotopic Distribution for a B₄⁺ Cluster
Ion FormulaMass (m/z)Relative Abundance (%)
[¹⁰B₄]⁺400.16
[¹⁰B₃¹¹B₁]⁺412.53
[¹⁰B₂¹¹B₂]⁺4215.26
[¹⁰B₁¹¹B₃]⁺4340.96
[¹¹B₄]⁺4441.09

The relative abundances are calculated based on the natural abundances of ¹⁰B (19.9%) and ¹¹B (80.1%).

X-ray Diffraction Studies of Stabilized Boron Ring Adducts or Complexes

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in crystalline solids. However, its application to highly reactive, transient species like a bare tetraboretane (B1240425) ring is not feasible. Such species cannot be isolated as stable, single crystals. Therefore, structural information on unsaturated boron frameworks is typically obtained by studying stabilized adducts or larger, more complex molecules where the structural motif is incorporated into a crystalline lattice.

For instance, single-crystal X-ray diffraction has been used to unambiguously characterize novel BN-doped polycyclic aromatic hydrocarbons, revealing the precise bond lengths and angles within and around the boron-containing rings. acs.org Similarly, the structures of various boranes and carboranes have been determined with high precision using X-ray crystallography. This technique has been essential in understanding the non-classical, three-center-two-electron bonds that are common in boron chemistry. While no crystal structure for a simple, stabilized tetraboretane ring is available, the study of more complex boron-rich solids and organoboron compounds demonstrates the power of X-ray diffraction in providing definitive structural data for boron frameworks. 911metallurgist.comresearchgate.net

Table 5: Representative B-B Bond Distances from X-ray Diffraction Studies
Compound TypeB-B Bond TypeTypical Bond Distance (Å)
α-Rhombohedral BoronIntra-icosahedral1.73 - 1.79
Diborane(6) (calculated)B-B distance~1.77
closo-Boranes (e.g., B₁₂H₁₂²⁻)Framework B-B1.75 - 1.78
Boron Carbide (B₄C)Framework B-B~1.74 - 1.82

These values represent typical ranges for B-B bonds in various environments as determined by X-ray and other diffraction methods. They provide a reference for what might be expected in novel boron frameworks.

Reactivity and Potential Chemical Transformations of Strained Boron Rings: Implications for Tetraboretane 1,2,3,4 Tetrayl

Computational Studies of Reactivity Pathways and Reaction Mechanisms

There are no available computational studies specifically modeling the reactivity pathways or reaction mechanisms of "Tetraboretane-1,2,3,4-tetrayl." Such studies would be essential to predict its stability, electronic structure, and preferred modes of reaction.

Ring-Opening Reactions and Fragmentation Pathways

While strained ring systems are generally susceptible to ring-opening reactions to relieve strain, no specific studies document the ring-opening or fragmentation pathways of "this compound."

Oligomerization and Polymerization Tendencies

Highly reactive molecules often undergo rapid oligomerization or polymerization. However, without experimental or theoretical data, any discussion of such tendencies for "this compound" would be purely speculative.

Reactions with Small Molecules and Electrophiles/Nucleophiles

The interaction of "this compound" with small molecules, electrophiles, or nucleophiles has not been reported. Boron compounds can act as either electrophiles (due to an empty p-orbital) or nucleophiles (in the form of borohydrides), but the specific behavior of this compound is unknown.

Role as a Theoretical or Embedded Structural Motif in Condensed Phase Boron Materials (e.g., Metal Borides)

Boron forms complex framework structures in metal borides, often involving polyhedral cages. libretexts.org Tetraborides, for instance, can feature a combination of structures found in diborides and hexaborides. libretexts.org However, there is no evidence to suggest that a "this compound" motif is a recognized structural unit in known metal borides or other condensed-phase boron materials.

Derivatization and Functionalization Strategies

Derivatization is a technique used to modify molecules for analysis or to alter their properties. mdpi.com The functionalization of boron clusters, such as carboranes, is an active area of research, often employing transition metal catalysis. rsc.orgresearchgate.net However, no derivatization or functionalization strategies have been developed for the non-existent "this compound."

Advanced Theoretical Models and Future Research Directions in Boron Ring Chemistry

Development of Novel Theoretical Frameworks for Challenging Boron Bonding Scenarios

The bonding in small, electron-deficient boron rings cannot be adequately described by simple two-center-two-electron (2c-2e) bonds, necessitating more sophisticated theoretical frameworks. Boron clusters are characterized by multicenter bonding and three-dimensional (3D) aromaticity, concepts that have evolved significantly to explain their unusual stability and electronic structures. acs.orgnih.gov

One of the key challenges is describing the phenomenon of multiple aromaticity, where delocalized σ and π electron systems coexist within the same molecule. mdpi.com Unlike typical organic aromatic compounds governed by Hückel's (4n+2) π-electron rule, planar or nearly planar boron rings exhibit both σ- and π-aromaticity. acs.org Advanced computational methods are crucial for dissecting these contributions. For instance, magnetically induced current density (MICD) analysis and the z-component of the induced magnetic field (Bz_ind) are used to map and quantify the magnetic response associated with aromatic character. mdpi.com

Recent theoretical advancements propose a model where σ-aromaticity in small boron rings arises from two distinct delocalization topologies: a radial σ-pathway and a tangential multicenter circuit. mdpi.comresearchgate.net This dual-component framework helps to resolve inconsistencies between different aromaticity descriptors and provides a more coherent picture that aligns with Hückel's rule for both σ and π systems. researchgate.net Such models are critical for understanding the structure and stability of clusters like B₃⁻, B₃⁺, and various isomers of B₄. mdpi.com These theoretical tools move beyond simple electron counting rules to provide a deeper, more predictive understanding of bonding in these challenging systems.

Predictive Modeling for New Tetraboretane-1,2,3,4-tetrayl Derivatives and Related Compounds

Predictive modeling, leveraging quantum chemical calculations, is an indispensable tool for designing new boron-containing molecules and materials. By using computational methods, researchers can screen potential derivatives of boron rings for stability, reactivity, and desired electronic properties before attempting their synthesis. This is particularly valuable for hypothetical or highly reactive species like this compound.

Computational approaches such as Density Functional Theory (DFT) are employed to optimize molecular geometries and predict vibrational frequencies, which are essential for identifying synthetic targets. tandfonline.com For instance, theoretical studies on various isomers of B₄ clusters have successfully predicted their ground state geometries and electronic structures, explaining their aromatic or antiaromatic character. mdpi.com

Predictive modeling also extends to the material properties of polymers incorporating boron clusters. By calculating parameters like mixing energy, it is possible to forecast the formation and stability of new materials. rsc.orgresearchgate.net Machine learning and deep learning techniques are emerging as powerful tools to forecast the outcomes of synthetic processes, such as the exfoliation of hexagonal boron nitride, by analyzing parameters like sonication power and time. researchgate.net These predictive frameworks empower researchers to target the synthesis of novel boron-based compounds and materials with tailored properties.

Synergistic Approaches Combining Advanced Synthesis, Spectroscopic Characterization, and Computational Analysis

The study of complex boron ring chemistry greatly benefits from a synergistic approach that integrates advanced synthesis, spectroscopic characterization, and computational analysis. This combination is essential for validating theoretical predictions and understanding the intricate structures and bonding of newly synthesized compounds.

Several research groups have made significant contributions by combining experimental synthesis with computational studies to develop and characterize novel boron ring molecules. acs.org For example, the synthesis of planar B₃, B₄, and B₅ rings stabilized within the coordination spheres of transition metals has been guided and confirmed by theoretical calculations. acs.org

Spectroscopic techniques provide experimental data that can be directly compared with computational predictions. 11B Nuclear Magnetic Resonance (NMR) spectroscopy is a routine and powerful tool for characterizing boron-containing compounds. polito.it The correlation of experimental spectra with computationally predicted chemical shifts provides strong evidence for proposed structures. This integrated approach was crucial in reexamining the aromaticity of small boron clusters like B₃⁻ and B₄²⁻, where computational analysis of magnetic properties helped interpret experimental findings. mdpi.com This feedback loop between theory and experiment is fundamental to advancing the field of boron chemistry.

Exploration of this compound as a Hypothetical Building Block for Extended Boron Networks or Materials

Polyhedral boron clusters are increasingly viewed as robust and tunable 3D building blocks for creating new materials. acs.orgescholarship.org Their unique chemical and thermal stability makes them ideal components for polymers and extended networks with novel properties. rsc.orgresearchgate.net Hypothetical, reactive small boron rings like this compound represent fundamental units that could potentially be stabilized and assembled into larger, functional materials.

The concept of using boron clusters as modular components is already being realized. Perfunctionalized boron clusters, where all vertices are functionalized with specific groups, can be used to construct hierarchical hybrid materials, including coordination polymers. acs.orgescholarship.org For example, a 2D-coordination polymer has been successfully synthesized using a perhydroxylated B₁₂ cluster and Zn(II) ions. escholarship.org

Furthermore, boron clusters can be incorporated into the backbones of polymers through polycondensation reactions, leading to hybrid macromolecules with exceptional stability. rsc.orgresearchgate.net They can also be attached as side groups to existing polymer chains. researchgate.net These boron cluster-containing polymeric materials are being explored for a range of applications, from solid polymer electrolytes in batteries to biomedical uses. rsc.orgescholarship.org The exploration of small boron rings as foundational units for these larger structures represents a promising frontier in materials science, driven by the unique properties endowed by these electron-deficient clusters.

Data on Boron Cluster Properties

The following table summarizes key theoretical data for selected small boron ring systems, which provide a basis for understanding the potential properties of hypothetical structures like this compound.

ClusterPoint Group SymmetryAromaticity (σ / π)Reference
B₃⁻D₃hDouble Aromaticity mdpi.com
B₃⁺D₃hDouble Aromaticity mdpi.com
B₄D₂hConflicting Aromaticity mdpi.com
B₄²⁻D₄hDouble Aromaticity mdpi.com
B₄²⁺D₂hσ-Antiaromatic / π-Aromatic mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tetraboretane-1,2,3,4-tetrayl derivatives, and how are intermediates stabilized?

  • Methodological Answer : A common approach involves coupling boron-containing precursors (e.g., dioxaborolanes) with aromatic or heterocyclic frameworks under anhydrous conditions. For example, describes the synthesis of a diazaborinine derivative using a tetramethyl-dioxaborolan-2-yl phenyl intermediate, stabilized via THF coordination to prevent hydrolysis . Critical steps include inert atmosphere handling (argon/glovebox) and low-temperature storage (0–6°C) to preserve reactive intermediates, as noted in Kanto Reagents’ protocols for boronates .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound compounds?

  • Methodological Answer :

  • ¹¹B NMR : Detects boron coordination environments (e.g., trigonal vs. tetrahedral geometry). For instance, sharp peaks near 30 ppm indicate sp³-hybridized boron .
  • IR Spectroscopy : C=O stretches (~1630 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) validate boronate ester formation, as shown in for hydrazone-boronate hybrids .
  • ¹H/¹³C NMR : Aromatic proton splitting patterns and coupling constants (e.g., J = 6.2 Hz in ) confirm regioselective functionalization .

Q. What are the key stability considerations for storing this compound compounds?

  • Methodological Answer : Boron-containing compounds are moisture-sensitive. Storage in anhydrous THF or toluene under inert gas (N₂/Ar) at 0–6°C minimizes decomposition, as specified in Kanto Reagents’ safety protocols . For air-stable derivatives (e.g., tetraphenylborates), refrigeration (4°C) suffices .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

  • Methodological Answer :

Critical Data Evaluation : Follow IUPAC guidelines ( ) to assess data reliability. Prioritize studies with documented purity (>98% GC/HPLC), solvent degassing, and controlled temperature .

Ternary Phase Diagrams : Systematically map solubility in mixed solvents (e.g., toluene-nonane in ) to identify co-solvent effects .

Error Analysis : Quantify uncertainties in solubility measurements (e.g., ±5% via gravimetry vs. ±2% via UV-Vis) to reconcile discrepancies .

Q. What methodologies are recommended for determining thermodynamic properties of this compound complexes?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kd) and enthalpy changes (ΔH) for host-guest interactions, applicable to tetraphenylborate anion receptors .
  • Solubility-Temperature Profiling : Use van’t Hoff plots to derive ΔG, ΔH, and ΔS values. emphasizes rigorous error estimation (e.g., ±0.1 kJ/mol) via triplicate measurements .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability, validated against experimental crystal structures .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound synthesis?

  • Methodological Answer :

  • Factorial Design : Vary factors like temperature (20–80°C), catalyst loading (0.1–1 mol%), and solvent polarity (THF vs. DCM) to identify significant interactions. highlights fractional factorial designs for high-throughput screening .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. reaction time) to pinpoint optimal conditions. For example, used RSM to maximize tetracarbonyl compound yields (70%) via C-nitrosation .
  • Robustness Testing : Introduce ±10% variations in reagent stoichiometry to assess process reproducibility .

Data Compilation & Reporting

Parameter Recommended Protocol Reference
Purity Validation GC/MS (>98%) or HPLC (UV detection at 254 nm)
Thermal Stability TGA/DSC (heating rate: 10°C/min under N₂)
Solubility Reporting Include solvent batch, temperature (±0.1°C)

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